[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone
Description
Chemical Structure: This compound features a pyridine core substituted at the 3-position with a morpholino group and at the 5-position with a trifluoromethyl (-CF₃) group. The 2-pyridinyl moiety is linked to a 4-nitrophenyl group via a ketone bridge. Key Features:
- Morpholino group: Enhances solubility and modulates electronic properties due to its oxygen-containing heterocyclic structure.
- Trifluoromethyl group: Imparts electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity.
- 4-Nitrophenyl group: A strong electron-withdrawing substituent that may enhance binding affinity in biological or catalytic contexts.
Properties
IUPAC Name |
[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4/c18-17(19,20)12-9-14(22-5-7-27-8-6-22)15(21-10-12)16(24)11-1-3-13(4-2-11)23(25)26/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXFAEMBEMOSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The morpholine ring is then attached via a condensation reaction, and finally, the nitrophenyl group is introduced through a coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory agent, an antimicrobial agent, and a potential anticancer agent. Its unique structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism by which 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The morpholine ring and nitrophenyl group contribute to the compound’s binding affinity and specificity, allowing it to selectively target certain pathways.
Comparison with Similar Compounds
3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone
Molecular Formula : C₁₇H₁₅F₃N₂O₂
Molecular Weight : 336.32 g/mol
CAS : 303151-96-4
Key Differences :
3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone
Molecular Formula : C₁₈H₁₇F₃N₄O₃
Molecular Weight : 394.35 g/mol
CAS : 306977-48-0
Key Differences :
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone
Molecular Formula : C₁₃H₇ClF₃N₂O₃ (estimated)
CAS : 338953-54-1 (analogous chloro derivative)
Key Differences :
Spirocyclic Derivatives (e.g., 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(4-nitrophenyl)methanone
Molecular Formula : C₂₀H₁₈ClF₃N₄O₄
Molecular Weight : 470.83 g/mol
CAS : 338761-08-3
Key Differences :
- Incorporates a spirocyclic diazaspirodecane system.
- Increased molecular complexity and rigidity, which may enhance target selectivity in medicinal chemistry applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₈H₁₅F₃N₃O₄* | ~394 (estimated) | Morpholino, CF₃, 4-NO₂Ph | Not explicitly listed |
| 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₇H₁₅F₃N₂O₂ | 336.32 | Morpholino, CF₃, Ph | 303151-96-4 |
| 3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₈H₁₇F₃N₄O₃ | 394.35 | 4-Methylpiperazino, CF₃, 4-NO₂Ph | 306977-48-0 |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | C₁₃H₆Cl₂F₃NO | 320.09 | Cl, CF₃, 4-ClPh | 338953-54-1 |
*Estimated based on structural analogs.
Table 2: Functional Group Impact on Properties
| Functional Group | Electronic Effects | Solubility Impact | Example Compound |
|---|---|---|---|
| Morpholino | Moderate electron-donating | Increases polarity | [3-Morpholino-...]methanone |
| 4-Nitrophenyl | Strong electron-withdrawing | Reduces solubility in H₂O | 3-Morpholino-...methanone |
| Trifluoromethyl (-CF₃) | Electron-withdrawing, hydrophobic | Enhances metabolic stability | All compounds above |
Biological Activity
3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone, also known as CAS No. 306977-49-1, is a complex organic compound that exhibits significant biological activity. This compound integrates a morpholine ring, a trifluoromethyl group, a pyridine ring, and a nitrophenyl group, which collectively influence its pharmacological properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone is C17H14F3N3O4. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The morpholine and nitrophenyl groups contribute to its binding affinity, allowing selective interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 381.311 g/mol |
| IUPAC Name | [3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone |
| InChI Key | WLXFAEMBEMOSTA-UHFFFAOYSA-N |
| CAS Number | 306977-49-1 |
The biological activity of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone involves several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes and receptors, modulating their activity. Its structural components allow it to inhibit or activate specific pathways.
- Oxidative Stress Modulation : Research indicates that the compound may reduce oxidative stress by inhibiting the generation of superoxide anions in neutrophils, which is linked to inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives have shown IC50 values lower than traditional chemotherapeutics like Doxorubicin in various assays .
Antioxidant and Anti-inflammatory Effects
Several studies have highlighted the potential of 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone in mitigating oxidative stress:
- Superoxide Anion Generation : A study demonstrated that derivatives of this compound effectively inhibit superoxide anion generation in activated neutrophils, suggesting its role in reducing inflammation .
Anticancer Properties
The anticancer potential has been evaluated through various in vitro assays:
These results indicate that the compound has promising activity against lung and liver cancer cells.
Comparative Analysis
Comparing 3-Morpholino-5-(trifluoromethyl)-2-pyridinylmethanone with similar compounds reveals its unique advantages:
- Trifluoromethyl Group : This group enhances metabolic stability and lipophilicity compared to compounds without it.
- Morpholine Ring : The presence of the morpholine ring contributes to better interaction with biological targets compared to simpler aromatic compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
